molecular formula C15H13ClN2O B1213130 1-[2-(2-Chlorophenoxy)ethyl]benzimidazole

1-[2-(2-Chlorophenoxy)ethyl]benzimidazole

Cat. No.: B1213130
M. Wt: 272.73 g/mol
InChI Key: ZVOXLAMBONAQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)ethyl]benzimidazole is a member of benzimidazoles.

Scientific Research Applications

Antiviral Activity

1-[2-(2-Chlorophenoxy)ethyl]benzimidazole derivatives have shown potential in antiviral research. For instance, studies have synthesized a range of 1‐(hydroxyalkyl)‐1H‐benzimidazoles, with notable compounds displaying activity against herpes simplex virus and poliovirus (Garuti et al., 1982).

Antihistaminic Agents

This compound class also includes structures that exhibit significant H1-antihistaminic activity. The presence of an oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus is crucial for potent antihistaminic activity, especially in vivo (Iemura et al., 1986).

Antimicrobial Activity

Benzimidazole derivatives, including those with 1-[2-(2-Chlorophenoxy)ethyl] structures, have been evaluated for antimicrobial properties. These compounds have demonstrated significant activity against various microbial strains, including Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Anticancer Research

These compounds have also been explored in anticancer research. For instance, a series of new benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to bind to calf thymus DNA and exhibit cytotoxicity against various cancer cell lines (Paul et al., 2015).

Prostate Cancer Cell Proliferation

Benzimidazolinone derivatives, closely related to the compound , have been studied for their effects on human prostate cancer cell proliferation, highlighting the potential role of IK(Ca) channels in cancer cell growth (Parihar et al., 2003).

Corrosion Inhibition

Benzimidazole derivatives have also found applications in corrosion inhibition. Their ability to inhibit the corrosion of metals like iron in acidic solutions has been demonstrated, which could be relevant for industrial applications (Khaled, 2003).

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]benzimidazole

InChI

InChI=1S/C15H13ClN2O/c16-12-5-1-4-8-15(12)19-10-9-18-11-17-13-6-2-3-7-14(13)18/h1-8,11H,9-10H2

InChI Key

ZVOXLAMBONAQPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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